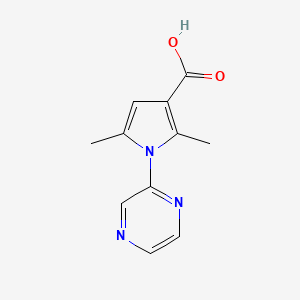

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-9(11(15)16)8(2)14(7)10-6-12-3-4-13-10/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDBWMDJEQNLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NC=CN=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of pyrazine derivatives with pyrrole intermediates. One common method involves the reaction of 2,5-dimethylpyrrole with pyrazine-2-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole or pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential use as a pharmacophore in drug design. Its structural features suggest possible antimicrobial and anticancer properties. Studies have highlighted its interactions with biological macromolecules, which could elucidate its mechanisms of action against various diseases .

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with unique electronic and optical properties. Its unique structure allows for the development of materials that can be applied in organic electronics and photonics .

Biological Studies

Research into the biological effects of this compound has revealed its potential interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological activity, making it a candidate for therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through specific molecular pathways .

Case Study 2: Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several bacterial strains. The findings suggest that it disrupts bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among analogs lie in the substituents at position 1 of the pyrrole ring and the presence of additional functional groups.

Notes:

Structural Similarity Analysis

Using cheminformatics data (), the following compounds show high similarity (>0.85) to the target molecule:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | 37102-48-0 | 0.91 | Additional carboxylic acid group at position 4; lacks pyrazine substituent |

| 2-Methyl-1H-pyrrole-3-carboxylic acid | 117140-77-9 | 0.91 | Fewer methyl groups (only at position 2); simpler substituent profile |

| 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid | 90724-57-5 | 0.86 | Methyl groups at positions 1 and 2; no pyrazine ring |

Implications :

- The higher similarity score of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid (0.91) suggests shared electronic properties, though its dual carboxylic acid groups may alter solubility and reactivity .

- Simplification of substituents (e.g., 2-methyl derivative) reduces molecular weight but may diminish biological activity due to fewer interaction sites .

Biological Activity

2,5-Dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a pyrrole ring substituted with pyrazine and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.23 g/mol

The structure of this compound facilitates diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.

Anti-inflammatory Activity

In addition to antimicrobial effects, studies have highlighted the anti-inflammatory properties of this compound. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study:

A recent study investigated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results demonstrated a significant reduction in edema and inflammatory markers in treated animals compared to controls.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate signaling pathways involved in inflammation and microbial resistance.

Structural Analogues and Comparative Studies

Several compounds share structural similarities with this compound. Comparative studies have been conducted to evaluate their biological activities.

Table 2: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | Lacks pyrazine substitution | More straightforward synthesis |

| Pyrazinyl derivatives of pyrrole | Varying substitutions on pyrrole ring | Enhanced antimicrobial properties |

These comparisons highlight the unique attributes of this compound and its potential advantages in drug development.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid?

The synthesis typically involves coupling pyrazine derivatives with pyrrole precursors. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrazine moiety to the pyrrole scaffold. Post-functionalization steps, such as ester hydrolysis, yield the carboxylic acid group. Reaction optimization should focus on solvent selection (e.g., DMF or THF), catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and temperature control (60–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates . Confirm product identity using -NMR (e.g., δ 7.5–8.5 ppm for pyrazine protons) and LCMS (M+1 ion matching theoretical mass) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- -NMR : Identify aromatic protons (pyrazine and pyrrole rings) and methyl groups (δ 2.0–2.5 ppm).

- LCMS/HPLC : Verify purity (>95%) and molecular ion ([M+H]⁺).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Melting point : Compare with literature values (e.g., analogs like 2,5-dimethylpyrrole-3-carboxylic acid melt at ~200°C) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions and aqueous buffers (pH 7.4) for biological assays. Limited solubility in non-polar solvents may necessitate derivatization (e.g., methyl esters).

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (3–10) to identify degradation pathways. Use HPLC to monitor stability over time .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Leverage quantum chemical calculations (e.g., DFT) to predict electronic properties (HOMO/LUMO energies) and docking simulations to assess binding affinity to target proteins (e.g., enzymes or receptors). Software like Gaussian or AutoDock can optimize substituent placement on the pyrrole/pyrazine rings. Validate predictions with synthesis and bioassays, creating a feedback loop for iterative design .

Q. What experimental strategies resolve contradictions in reaction yield data across studies?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst type) impacting yield. Response Surface Methodology (RSM) can identify optimal conditions .

- In-situ monitoring : Employ techniques like ReactIR to track reaction progress and detect intermediates.

- Statistical analysis : Apply ANOVA to determine significance of variables and replicate outliers to confirm reproducibility .

Q. How can researchers optimize heterogeneous catalysis for large-scale synthesis?

Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for recyclability and activity. Monitor reaction kinetics under flow conditions (e.g., packed-bed reactors) to assess scalability. Use GC-MS or inline NMR to detect byproducts and adjust residence time/pressure .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?

- Analog synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on pyrazine) and assess bioactivity (e.g., IC₅₀ in enzyme assays).

- 3D-QSAR : Build CoMFA or CoMSIA models using molecular alignment and steric/electrostatic field data.

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using software like Schrödinger .

Q. How can environmental degradation pathways be predicted and validated?

- Computational tools : Use EPI Suite to estimate biodegradation half-life and toxicity.

- Laboratory studies : Perform photolysis (UV irradiation in aqueous solution) and hydrolysis (pH 3–10) experiments. Analyze degradation products via LC-HRMS to identify cleavage sites (e.g., pyrrole-pyrazine bond) .

Q. What advanced techniques address data reproducibility challenges in spectral assignments?

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in -NMR.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism .

Q. How can process parameters be optimized for continuous manufacturing?

Implement microreactor systems with real-time analytics (e.g., PAT tools) to control residence time and mixing efficiency. Use computational fluid dynamics (CFD) to model flow patterns and minimize hotspots. Validate with pilot-scale batches (1–10 kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.